![molecular formula C22H18N4O4S B2748062 methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate CAS No. 941986-39-6](/img/structure/B2748062.png)

methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

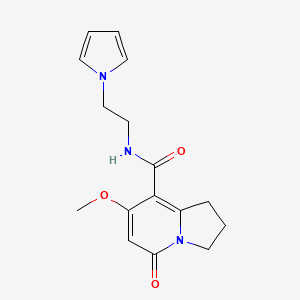

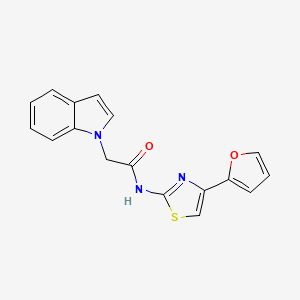

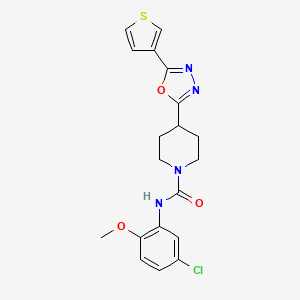

The compound is a complex organic molecule that contains several functional groups, including a thiazolo[4,5-d]pyridazine ring, a phenyl group, and an acetamido group. It also contains a methyl ester group, which is common in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[4,5-d]pyridazine ring, the introduction of the phenyl group, and the formation of the acetamido group. The final step would likely involve the formation of the methyl ester .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazolo[4,5-d]pyridazine ring would likely contribute to the rigidity of the molecule, while the phenyl and acetamido groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the methyl ester group could potentially undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazolo[4,5-d]pyridazine ring could potentially increase its stability, while the presence of the methyl ester group could influence its solubility .Scientific Research Applications

Synthesis of Heterocyclic Systems

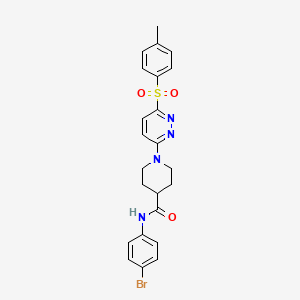

Research has shown the use of methyl derivatives in the synthesis of various heterocyclic systems. For instance, methyl derivatives serve as reagents for the preparation of substituted fused pyrimidinones, demonstrating the compound's role in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Toplak et al., 1999).

Pharmaceutical Importance

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. The synthesis and structural elucidation of such compounds provide insights into their potential medicinal applications, including their roles in drug development and therapeutic interventions (Sallam et al., 2021).

Anticancer Activity

Derivatives synthesized from methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate have been explored for their potential anticancer activities. Molecular docking and binding energy studies suggest these compounds could target specific proteins associated with cancer cell proliferation, providing a foundation for further research into their therapeutic applications (Ghani et al., 2022).

Insecticidal Applications

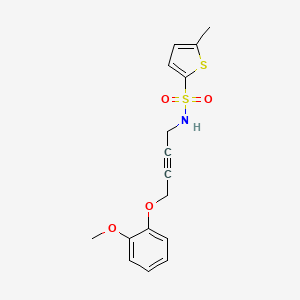

The synthesis of novel heterocycles incorporating a thiadiazole moiety from methyl derivatives has been studied for their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. This research highlights the compound's potential in developing new, effective insecticides (Fadda et al., 2017).

Antioxidant Properties

Some synthesized heterocyclic derivatives exhibit significant antioxidant properties, suggesting their utility in combating oxidative stress-related diseases. The exploration of these compounds' antioxidant activities provides valuable insights into their potential health benefits and applications in dietary supplements or pharmaceuticals (Ahmad et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-13-23-19-20(31-13)18(14-6-4-3-5-7-14)25-26(21(19)28)12-17(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-11H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMIHCZKUYQZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)